1-(Pyridin-4-ylmethyl)-1,4-diazepane

概要

説明

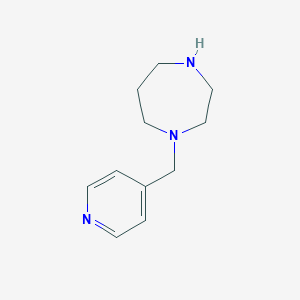

1-(Pyridin-4-ylmethyl)-1,4-diazepane is an organic compound featuring a diazepane ring substituted with a pyridin-4-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the diazepane and pyridine moieties provides unique chemical properties that can be exploited in different chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1,4-diazepane can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-4-ylmethanol with 1,4-diazepane in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings.

化学反応の分析

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced diazepane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced diazepane derivatives.

Substitution: Halogenated pyridine derivatives.

科学的研究の応用

1-(Pyridin-4-ylmethyl)-1,4-diazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

作用機序

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in electron transfer processes, influencing redox reactions in biological systems.

類似化合物との比較

Pyridin-4-ylmethyl 4-aminobenzoate: Shares the pyridine moiety but differs in the presence of an aminobenzoate group.

Pyrrolidine derivatives: Contain a five-membered ring structure, offering different steric and electronic properties compared to the seven-membered diazepane ring.

Pyridine derivatives: Include various substituted pyridines that exhibit diverse chemical reactivity and biological activity.

Uniqueness: 1-(Pyridin-4-ylmethyl)-1,4-diazepane is unique due to the combination of the diazepane and pyridine rings, which confer distinct chemical and biological properties. The diazepane ring provides flexibility and the potential for forming multiple hydrogen bonds, while the pyridine ring offers aromaticity and the ability to participate in π-π interactions. This combination makes the compound versatile for various applications in research and industry.

生物活性

1-(Pyridin-4-ylmethyl)-1,4-diazepane, with the CAS number 199938-13-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a pyridine moiety. The unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of diazepane compounds exhibit anticancer activity. For instance, related compounds have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Compound A | Breast Cancer | Induces apoptosis via mitochondrial pathway |

| Compound B | Lung Cancer | Inhibits cell cycle progression |

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against several bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to increased permeability and cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Neuropharmacological Activity

Preliminary studies suggest that this compound may possess anxiolytic-like effects. It interacts with serotonin receptors, potentially modulating anxiety-related behaviors in animal models.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways involved in mood regulation.

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in cancer progression.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of diazepane derivatives, including this compound. Results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 10 to 50 µM.

Study 2: Neuropharmacological Effects

In a behavioral study on mice, administration of the compound resulted in increased time spent in open arms during elevated plus maze tests, suggesting anxiolytic activity. The effects were reversed by administration of a serotonin antagonist, indicating a serotonergic mechanism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

特性

IUPAC Name |

1-(pyridin-4-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSOBVDBEBZUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588484 | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199938-13-1 | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。